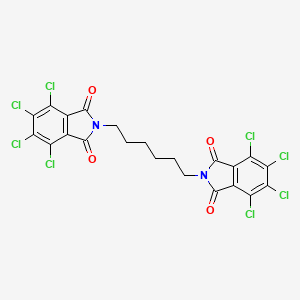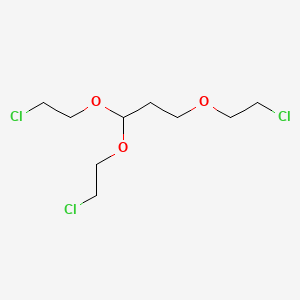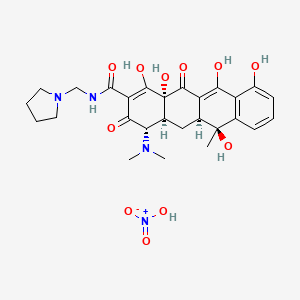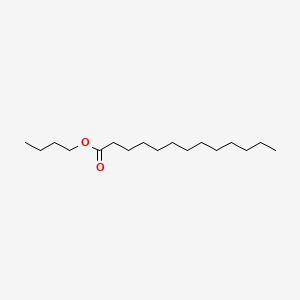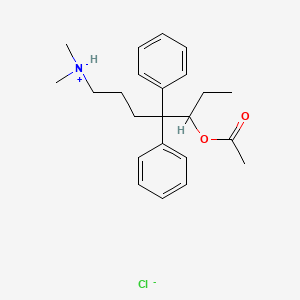
4-(3,4-Difluorophenyl)pyrimidine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Difluorophenyl)pyrimidine-2-thiol is a heterocyclic compound that features a pyrimidine ring substituted with a 3,4-difluorophenyl group and a thiol group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)pyrimidine-2-thiol typically involves the reaction of 3,4-difluoroaniline with thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,4-Difluorophenyl)pyrimidine-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Difluorophenyl)pyrimidine-2-amine
- 4-(3,4-Difluorophenyl)pyrimidine-2-ol
- 4-(3,4-Difluorophenyl)pyrimidine-2-methylthio
Uniqueness
4-(3,4-Difluorophenyl)pyrimidine-2-thiol is unique due to the presence of both the difluorophenyl group and the thiol group, which confer distinct chemical and biological properties. The thiol group allows for further functionalization and potential interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H6F2N2S |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
6-(3,4-difluorophenyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C10H6F2N2S/c11-7-2-1-6(5-8(7)12)9-3-4-13-10(15)14-9/h1-5H,(H,13,14,15) |
InChI Key |
IWTHHQLWSXUEJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC(=S)N2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide](/img/structure/B13778657.png)
![5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one](/img/structure/B13778661.png)

![1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B13778685.png)
